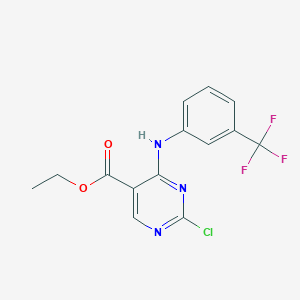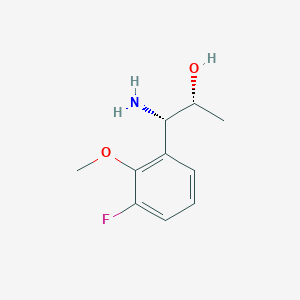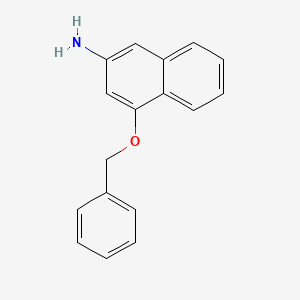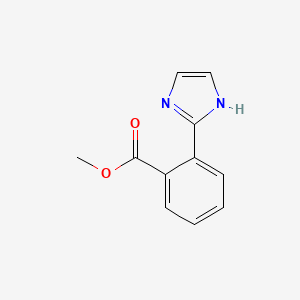
methyl 2-(1H-imidazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-imidazol-2-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-imidazol-2-yl)benzoate typically involves the reaction of 2-aminobenzyl alcohol with an appropriate aldehyde under acidic conditions to form the imidazole ring. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then esterified using methanol and a suitable esterification agent like sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-imidazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
Methyl 2-(1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors
Mechanism of Action
The mechanism of action of methyl 2-(1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their activity and function .
Comparison with Similar Compounds
Methyl 2-(1H-imidazol-2-yl)benzoate can be compared with other imidazole derivatives, such as:
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 2-Phenyl substituted benzimidazole derivatives
- 1,2-Bis((1H-imidazol-1-yl)methyl)benzene
These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution on the benzoate ring, which imparts distinct properties and applications .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-5-3-2-4-8(9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
KNLMNIUUGKBEDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



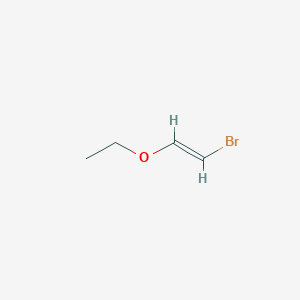

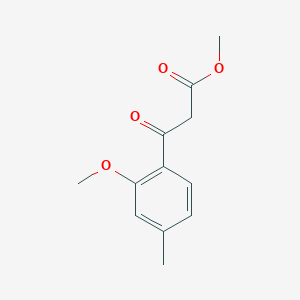
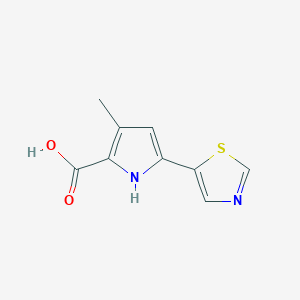

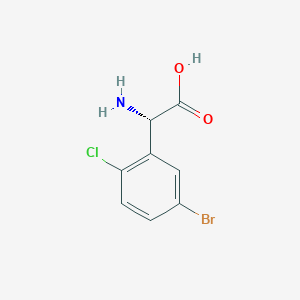

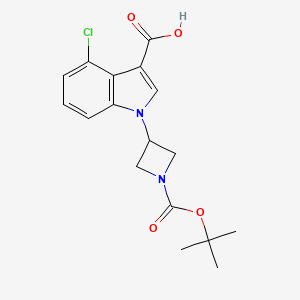
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
